Technical Guide: 4-Methylbenzoyl Cyanide
Technical Guide: 4-Methylbenzoyl Cyanide
CAS Number: 14271-73-9
This technical guide provides an in-depth overview of 4-methylbenzoyl cyanide, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical Identity and Properties
4-Methylbenzoyl cyanide, also known as oxo-p-tolyl-acetonitrile, is an aromatic acyl cyanide.[1] Its structure features a cyanide group attached to the carbonyl carbon of a p-toluoyl group. This arrangement makes it a versatile reagent in organic synthesis.[2] It is typically supplied as a yellow solid and requires refrigerated storage conditions.[2]
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 14271-73-9 | [1][3] |
| Molecular Formula | C₉H₇NO | [2][3] |
| Molecular Weight | 145.16 g/mol | [2] |
| Synonym | Oxo-p-tolyl-acetonitrile | [2] |
| Appearance | Yellow solid | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
| Storage Conditions | 0-8°C | [2] |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-methylbenzoyl cyanide typically involves the nucleophilic substitution of a leaving group on the corresponding acyl derivative with a cyanide salt. The most common precursor is 4-methylbenzoyl chloride. While a specific peer-reviewed protocol for the para-isomer is not widely published, reliable methods have been detailed for the analogous ortho-isomer and for aroyl cyanides in general.[4][5][6]
Representative Synthesis Protocol (Adapted from related procedures)
This protocol describes a plausible method for the synthesis of 4-methylbenzoyl cyanide from 4-methylbenzoyl chloride using a copper catalyst and a non-toxic cyanide source.
Objective: To synthesize 4-methylbenzoyl cyanide via catalyzed cyanation of 4-methylbenzoyl chloride.
Reagents:
-
4-Methylbenzoyl chloride (1.0 eq)
-
Potassium ferricyanide (0.17-0.20 eq)[4]
-
Oxine-copper (or other suitable copper catalyst) (catalytic amount)[4]
-
Toluene or Dichloroethane (solvent)[4]
-
Deionized Water
Procedure:
-
To a dry 500 mL three-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-methylbenzoyl chloride (e.g., 50 g, 0.32 mol), toluene (200 mL), potassium ferricyanide (e.g., 18.1 g, 0.055 mol), and oxine-copper (e.g., 0.5 g).[4]
-
Stir the mixture and heat to 80-85°C under a nitrogen atmosphere.[4]
-
Maintain the reaction at this temperature for 3-5 hours, monitoring the progress by TLC or GC analysis until the starting material is consumed.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (e.g., 100 mL) to the flask and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with an additional portion of deionized water, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization to yield 4-methylbenzoyl cyanide as a yellow solid.[4]
Chemical Reactivity and Applications
The reactivity of 4-methylbenzoyl cyanide is dominated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[2] This property makes it a valuable building block for synthesizing more complex molecules.
Key Reactions
-
Nucleophilic Addition: It readily undergoes nucleophilic addition reactions at the carbonyl group. This allows for the introduction of various functional groups and the construction of carbon-carbon bonds.[2]
-
Intermediate for Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[2]
Applications in Research and Industry
-
Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for creating active pharmaceutical ingredients (APIs) and agrochemicals. Its structure is a building block for drugs that require specific aromatic and nitrile functionalities.[2]
-
Photoinitiators: The compound is used in the formulation of UV-curable coatings and inks, where it acts as a photoinitiator to trigger polymerization upon exposure to light.[2]
-
Material Science: It is incorporated into specialty polymers to enhance properties such as thermal stability and mechanical strength.[2]
Safety and Handling
Table 3: Inferred Hazard Profile
| Hazard Type | Description |
| Acute Toxicity | Likely to be fatal if swallowed and toxic in contact with skin or if inhaled. Acyl cyanides release hydrogen cyanide upon hydrolysis. |
| Skin Corrosion/Irritation | Expected to cause skin irritation. |
| Eye Damage/Irritation | Expected to cause serious eye irritation. |
| Aquatic Toxicity | May be very toxic to aquatic life. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from water and moisture, as it may hydrolyze to release toxic hydrogen cyanide gas.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
Spectroscopic Data
Experimental spectroscopic data (NMR, IR, MS) for 4-methylbenzoyl cyanide is not widely available in public databases. However, data for the analogous o-methylbenzoyl cyanide (from patent literature) can provide an estimation of expected spectral characteristics.[4]
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the tolyl group (typically two doublets in the aromatic region) and a singlet for the methyl protons.
-
¹³C NMR: Resonances for the quaternary carbonyl carbon, the nitrile carbon, aromatic carbons, and the methyl carbon.
-
IR Spectroscopy: A strong, sharp absorption band for the nitrile (C≡N) stretch (typically ~2200-2250 cm⁻¹) and a strong absorption for the carbonyl (C=O) stretch (typically ~1680-1700 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (145.16 g/mol ).
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. appchemical.com [appchemical.com]
- 4. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]
- 5. Benzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
